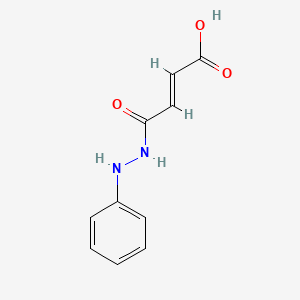

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-7,11H,(H,12,13)(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQXFIYGSKPIR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid typically involves the reaction of phenylhydrazine with a suitable precursor such as a butenoic acid derivative. One common method is the condensation reaction between phenylhydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenylhydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenylhydrazine derivatives.

Scientific Research Applications

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylhydrazine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituent at the 4-oxo position, which significantly influences their reactivity and applications:

- Electron-donating groups (e.g., p-tolyl) enhance stability and influence antiproliferative activity .

- Electron-withdrawing groups (e.g., 4-fluorophenyl) increase electrophilicity, affecting reactivity in nucleophilic additions .

- Heterocyclic substituents (e.g., thiazolylamino) enable metal complexation and antimicrobial activity .

Physicochemical Properties

Key properties influenced by substituents:

- Phenylhydrazinyl derivative : Higher molecular weight compared to phenyl analogues due to the N₂H₂ group.

- Fluorophenyl derivative : Increased polarity enhances solubility in organic solvents .

Biological Activity

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a phenylhydrazine moiety linked to a butenoic acid backbone, which allows for diverse chemical modifications. This structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉N₂O₃ |

| CAS Number | 114224-11-2 |

| Molecular Weight | 189.19 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The phenylhydrazine group can form hydrogen bonds with active sites of proteins, leading to inhibition or modulation of enzymatic activities. This interaction is crucial in therapeutic contexts, particularly in drug design aimed at specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes:

- Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX enzymes, which are key players in inflammation and pain pathways. A study reported a COX-2 inhibition rate of 47.1% at a concentration of 20 µM .

- α-Glucosidase Inhibition : This compound has also been tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for managing diabetes .

- Protein Interactions : The compound's hydrazine group allows it to interact with various proteins, potentially affecting metabolic pathways and cellular signaling processes.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of this compound through its COX inhibition mechanism. The results suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .

- Diabetes Management : Research focused on its α-glucosidase inhibitory activity demonstrated potential applications in managing postprandial hyperglycemia in diabetic patients, indicating its role as a therapeutic agent in glucose regulation .

- Antioxidant Activity : Preliminary investigations have also suggested antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical agents targeting inflammatory diseases and metabolic disorders.

- Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein interactions, providing insights into metabolic pathways and potential therapeutic targets.

- Material Science : Its chemical properties are explored for developing advanced materials with enhanced mechanical properties.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid improves protonation of intermediates .

- Catalysis : Trace HCl or H₂SO₄ accelerates hydrazone formation .

- Purification : Recrystallization from methanol or ethanol yields >99.5% purity, confirmed by HPLC .

Q. Table 1: Synthetic Routes and Yields

| Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| (E)-4-aryl-4-oxo-2-butenoic acid | Acetic acid, 18h, RT | 45–63 | >99.5 | |

| 4-oxobut-2-enoic acid derivative | Microwave, 1h, 80°C | 63 | >99.5 |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Basic Research Question

- 1H NMR : Expect signals for the α,β-unsaturated ketone (δ 6.8–7.5 ppm for olefinic protons) and phenylhydrazine NH (δ 9.2–10.1 ppm). The carboxylic acid proton appears at δ 12–13 ppm .

- 13C NMR : Peaks at δ 170–175 ppm (C=O of ketone and carboxylic acid) and δ 140–150 ppm (olefinic carbons) .

- ESI-MS : Molecular ion [M+H]⁺ consistent with C₁₁H₁₀N₂O₃ (theoretical m/z 217.06) .

- HPLC : Retention time ~4.5 min (C18 column, MeOH:H₂O = 70:30) .

Q. Methodological Tips :

- Use deuterated DMSO for NMR to resolve acidic protons .

- Calibrate MS with internal standards (e.g., sodium formate) for accuracy .

How can researchers analyze contradictory data in the synthesis and bioactivity of this compound?

Advanced Research Question

Synthesis Contradictions :

- Yield Variability : Lower yields (45% vs. 63%) may arise from steric hindrance in substituted phenylhydrazines . Use computational tools (e.g., DFT) to predict steric/electronic effects .

- Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (1:1.2 molar ratio of ketone to hydrazine) .

Q. Bioactivity Discrepancies :

- Anticancer Activity : Conflicting IC₅₀ values may stem from cell-line specificity (e.g., MCF-7 vs. HeLa). Validate using standardized assays (MTT) and replicate under controlled conditions .

- Mechanistic Ambiguity : Use molecular docking to assess binding affinity to targets (e.g., integrase enzymes) and correlate with experimental results .

What strategies are recommended for elucidating the mechanism of action in anticancer studies?

Advanced Research Question

- In Silico Screening : Perform molecular docking against validated targets (e.g., HIV-1 integrase, COX-2) using AutoDock Vina .

- Enzyme Inhibition Assays : Test IC₅₀ against aldose reductase (diabetic complications) or topoisomerase II (anticancer) .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., Michael adducts) formed in cellular environments .

Q. Table 2: Key Biological Targets

| Target | Assay Type | Potential Activity | Reference |

|---|---|---|---|

| HIV-1 Integrase | Fluorescence | IC₅₀ < 10 µM | |

| Aldose Reductase | Spectrophotometric | Ki = 2.3 µM |

How can computational methods be integrated with experimental data to predict reactivity?

Advanced Research Question

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For (E)-4-oxo derivatives, the α,β-unsaturated ketone is highly electrophilic (HOMO = −6.2 eV) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenylhydrazine) with bioactivity using descriptors like Hammett σ values .

- MD Simulations : Simulate binding dynamics to receptors (e.g., 20 ns trajectories for integrase inhibition) .

Validation : Cross-check computational predictions with experimental NMR/UV-Vis data for tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.